molecular formula C21H33N3O4 B5205486 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

Cat. No.: B5205486
M. Wt: 391.5 g/mol
InChI Key: DCJVCNWDLKLGFD-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method allows for the preparation of the compound with moderate yield due to the retro-Michael reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as employing sustainable catalytic protocols, is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-26-19-3-4-20(27-2)18(15-19)16-24-8-5-17(6-9-24)21(25)22-7-10-23-11-13-28-14-12-23/h3-4,15,17H,5-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJVCNWDLKLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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